N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide

Catalog No.
S586919
CAS No.
106692-36-8
M.F
C9H16N2O2
M. Wt
184.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide

CAS Number

106692-36-8

Product Name

N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide

IUPAC Name

N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide

Molecular Formula

C9H16N2O2

Molecular Weight

184.24 g/mol

InChI

InChI=1S/C9H16N2O2/c1-8(12)10-5-3-7-11-6-2-4-9(11)13/h2-7H2,1H3,(H,10,12)

InChI Key

OAUYENAPBFTAQT-UHFFFAOYSA-N

SMILES

CC(=O)NCCCN1CCCC1=O

Synonyms

acisoga, N-(3-acetamidopropyl)pyrrolidin-2-one

Canonical SMILES

CC(=O)NCCCN1CCCC1=O

Identification and Properties:

N-(3-Acetamidopropyl)pyrrolidin-2-one, also known as N-acetylisoputreanine-γ-lactam, is a small molecule with the chemical formula C9H16N2O2. It belongs to the class of pyrrolidin-2-ones and is structurally related to spermidine, a naturally occurring polyamine found in all living cells. [, ]

Occurrence and Metabolism:

N-(3-Acetamidopropyl)pyrrolidin-2-one is a metabolite of N1-acetylspermidine, which is formed during the breakdown of spermidine in the body. Studies have shown that administration of spermidine to mice leads to the accumulation of N-(3-acetamidopropyl)pyrrolidin-2-one in various organs, including the liver, kidneys, and intestines. []

Potential Biological Roles:

The specific function of N-(3-acetamidopropyl)pyrrolidin-2-one in the body remains unclear. However, its presence as a metabolite of spermidine suggests that it may play a role in cellular processes regulated by polyamines. Spermidine is involved in various biological functions, including cell proliferation, differentiation, and survival. []

Research Applications:

While the specific applications of N-(3-acetamidopropyl)pyrrolidin-2-one in scientific research are limited, its presence as a urinary metabolite has been investigated in the context of uremic solutes. A study published in PLOS One identified N-(3-acetamidopropyl)pyrrolidin-2-one as one of the enlarged solutes found in the urine of patients with chronic kidney disease. [] This finding suggests that N-(3-acetamidopropyl)pyrrolidin-2-one may be a potential biomarker for kidney function or disease progression.

N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide, with the CAS number 106692-36-8, is a synthetic organic molecule characterized by its unique structure that includes a pyrrolidine ring. This compound has been identified as having potential chemotherapeutic properties, particularly in treating infant cancer . Its molecular formula consists of carbon, hydrogen, oxygen, and nitrogen atoms, contributing to its diverse chemical behavior.

Typical of amides and pyrrolidine derivatives. Some notable reactions include:

  • Substitution Reactions: The nitrogen atom in the amide group can be involved in nucleophilic substitutions.
  • Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to yield the corresponding carboxylic acid and amine.
  • Condensation Reactions: It may react with aldehydes or ketones to form imines or enamines.

These reactions are crucial for modifying the compound's structure to enhance its biological activity or improve its pharmacological properties.

The biological activity of N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide has been primarily studied in the context of cancer treatment. Preliminary studies indicate that it exhibits cytotoxic effects against certain cancer cell lines, suggesting its potential as an anti-cancer agent . Additionally, the compound may interact with various biological pathways, although detailed mechanisms require further investigation.

Several synthetic routes have been proposed for the preparation of N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide:

  • Direct Amide Formation: This involves reacting a suitable 2-oxopyrrolidine derivative with propionic acid or its derivatives under controlled conditions.
  • Multi-step Synthesis: Starting from simpler precursors, one can construct the pyrrolidine ring first and then introduce the acetamide functionality through various coupling reactions.

These methods allow for the customization of the compound's properties by altering substituents on the pyrrolidine ring or modifying the acetamide group .

N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new anti-cancer drugs.
  • Biochemical Research: To study its interactions with biological macromolecules and pathways.

The ongoing research into this compound may reveal additional therapeutic uses beyond oncology.

Interaction studies involving N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide focus on its binding affinity to various biological targets. Preliminary findings suggest that it may interact with specific receptors or enzymes involved in cancer progression. Further studies using techniques such as surface plasmon resonance or isothermal titration calorimetry are essential to elucidate these interactions comprehensively .

Several compounds share structural features with N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-(4-bromo-1H-indol-1-yl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamideIndole ring fused with pyrrolidinePotentially enhanced bioactivity due to indole moiety
2-chloro-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamideChlorine substituent on acetamideMay exhibit different reactivity patterns compared to N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide
N-(3-acetamidopropyl)pyrrolidin-2-oneSimilar pyrrolidine structureDifferent functional groups leading to varied pharmacological profiles

N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide stands out due to its specific structural arrangement and demonstrated anti-cancer properties, making it a unique candidate for further research and development.

N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide was first identified as a urinary metabolite through untargeted metabolomics approaches. In a groundbreaking study published in 2017 by Fitzgerald et al., the compound was confirmed to exist in human urine and was identified as N1-acetylisoputreanine. The researchers employed an untargeted metabolomics approach to identify urinary metabolites that could potentially serve as small-molecule biomarkers for treatment response to standard tuberculosis treatment. During their investigation, they encountered a urine metabolite with an experimentally determined mass of 202.1326 Da, which they classified as molecular feature (MF) 202.1326.

Prior to this study, the existence of N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide had been hypothesized as a potential terminal polyamine catabolite, but it had not been previously detected in biological samples. Through enzymatic and chemical synthesis, Fitzgerald et al. were able to generate a standard compound and confirm the structure of MF 202.1326 as N1-acetylisoputreanine. Their analysis demonstrated that both N1-acetylisoputreanine and an alternative form, N1-acetylisoputreanine-γ-lactam, are present in human urine and are likely end-products of polyamine metabolism.

This discovery represented a significant advancement in the field of metabolomics and polyamine research. It highlighted the value of untargeted metabolomics approaches in identifying novel compounds in biological samples and provided insights into the terminal steps of polyamine catabolism, which had previously been inadequately characterized.

Synonyms and Alternative Designations

N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide is known by several synonyms and alternative designations, reflecting its presence across different research domains and chemical databases:

Table 1: Nomenclature and Identifiers of N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide

Name/IdentifierValueReference
IUPAC NameN-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide
Common NamesAcisoga, N-(3-Acetamidopropyl)pyrrolidin-2-one, N-acetylisoputreanine-gamma-lactam, N1-acetylisoputreanine
CAS Number106692-36-8
InChI KeyOAUYENAPBFTAQT-UHFFFAOYSA-N
European Community (EC) Number868-580-5
ChEBI IDCHEBI:133185
DSSTox Substance IDDTXSID60147728
HMDB IDHMDB0061384
Metabolomics Workbench ID87122

These identifiers facilitate the integration of information about this compound across different research platforms and databases, enabling a comprehensive understanding of its properties and functions. The diverse nomenclature reflects the compound's presence in multiple fields, including metabolomics, biochemistry, and clinical research.

Classification within Pyrrolidinone Derivatives

N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide belongs to the class of pyrrolidin-2-ones, which are cyclic amides containing a five-membered ring. Specifically, it is a derivative of pyrrolidin-2-one (also known as 2-pyrrolidone or butyrolactam), which is the simplest γ-lactam. The structure consists of a pyrrolidin-2-one core with a 3-acetamidopropyl group substituting the amide hydrogen.

Lactams are cyclic amides, formally derived from amino alkanoic acids through cyclization reactions. The term "lactam" is a portmanteau of the words "lactone" and "amide". The classification of lactams follows a systematic nomenclature using Greek prefixes to indicate ring size, as shown in Table 2:

Table 2: Classification of Lactams by Ring Size

Ring SizeGreek PrefixSystematic NameCommon NameReference
3αAziridin-2-oneα-Lactam
4βAzetidin-2-oneβ-Lactam
5γPyrrolidin-2-oneγ-Lactam
6δPiperidin-2-oneδ-Lactam
7εAzepan-2-oneε-Lactam

This classification system stems from the fact that hydrolysis of an α-lactam gives an α-amino acid, that of a β-lactam gives a β-amino acid, and so on. As a pyrrolidin-2-one derivative, N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide is classified as a γ-lactam.

The pyrrolidinone core contributes to the compound's physical and chemical properties. Pyrrolidin-2-one itself is a colorless liquid that is miscible with water and most common organic solvents. It is produced industrially almost exclusively by treating aqueous gamma-butyrolactone with ammonia at elevated temperatures and pressures over solid magnesium silicate catalysts. The pyrrolidinone structure appears in various pharmaceutical compounds, including cotinine, doxapram, povidone, and ethosuximide.

Significance in Polyamine Research

N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide (acisoga) has emerged as a significant compound in polyamine research due to its role as a catabolic product of polyamine metabolism. Polyamines are key players in a range of processes, including cell-cell interactions, cellular signaling, and ion channel regulation. Acisoga, as an end product of polyamine metabolism, may serve as a marker of dysregulation in this pathway.

Specifically, acisoga is a catabolic product of spermidine formed from N1-acetylspermidine. Spermidine is a naturally occurring polyamine found in all living cells and is involved in various biological functions, including cell proliferation, differentiation, and survival. The metabolism of polyamines, including spermidine, is tightly regulated, and alterations in polyamine metabolism have been associated with various pathological conditions.

Research has shown that acisoga may be formed due to the action of copper-dependent amino oxidases (CuAO) on N1-acetylspermidine, followed by the activity of an aldehyde dehydrogenase (ALDH) enzyme. This pathway represents an important aspect of polyamine catabolism and underscores the significance of acisoga as a terminal metabolite in this process. The elucidation of acisoga's role in this pathway has contributed to our understanding of polyamine metabolism and its regulation.

Recent studies have shown that acisoga concentrations have been associated with various physiological and pathological states, including body mass index, diabetes mellitus, and mortality. Perhaps most notably, acisoga has been identified as a potential biomarker for heart failure with reduced ejection fraction. These findings highlight the potential clinical significance of this polyamine metabolite and underscore its importance in polyamine research.

Role in Polyamine Metabolism

Polyamines, including spermidine and spermine, are critical for cellular proliferation, differentiation, and stress response. Their homeostasis is tightly regulated through synthesis, degradation, and interconversion pathways.

Relationship to N¹-Acetylspermine Catabolism

N-[3-(2-Oxopyrrolidin-1-yl)propyl]acetamide arises during the catabolism of N¹-acetylspermidine, a key intermediate in polyamine recycling. The acetylation of spermidine by spermidine/spermine N¹-acetyltransferase (SSAT) marks it for oxidation or excretion. Subsequent oxidation by acetylpolyamine oxidase (APAO) generates 3-acetamidopropanal, which is further metabolized into N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide via cyclization and dehydrogenation steps . This pathway highlights the compound’s role as a terminal metabolite in polyamine clearance.

Polyamine Interconversion Cycle Involvement

The polyamine interconversion cycle balances intracellular levels of spermidine, spermine, and their acetylated derivatives. N-[3-(2-Oxopyrrolidin-1-yl)propyl]acetamide accumulates under conditions of elevated SSAT activity, such as cellular stress or oncogenic transformation, suggesting its utility as a biomarker for dysregulated polyamine metabolism .

Enzymatic Mechanisms of Formation

ALDH-Mediated Conversion Pathways

Aldehyde dehydrogenase (ALDH) isoforms, particularly ALDH3A1, catalyze the oxidation of 3-acetamidopropanal to 3-acetamidopropanoic acid. This intermediate undergoes spontaneous cyclization to form the pyrrolidinone ring, yielding N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide . ALDH’s substrate specificity and tissue distribution thus directly influence the compound’s production rates.

Regulatory Enzymes in Biosynthesis

SSAT and APAO are the primary regulators of N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide biosynthesis. SSAT induction by cellular stressors (e.g., oxidative damage, hypoxia) increases substrate availability, while APAO activity determines the flux through the oxidative pathway. Additionally, diamine oxidase (DAO) may contribute to alternative degradation routes under specific physiological conditions .

Metabolic Flux Analysis

Quantitative Aspects of Formation and Clearance

In murine models, hepatic N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide concentrations reach 12–18 µM within 6 hours of spermidine administration, with renal excretion rates of 0.8 µmol/kg/hr . Kinetic modeling reveals a half-life of 2.3 hours in plasma, indicating rapid turnover.

Homeostatic Regulation Mechanisms

Polyamine levels modulate N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide production via feedback inhibition of SSAT. Overexpression of SSAT in cancer cells correlates with a 3.5-fold increase in metabolite concentration, underscoring its role in maintaining polyamine equilibrium .

Table 1: Key Enzymes in N-[3-(2-Oxopyrrolidin-1-yl)propyl]acetamide Metabolism

EnzymeFunctionLocalization
SSATSpermidine acetylationCytoplasm
APAOOxidative cleavage of acetylpolyaminesPeroxisomes
ALDH3A13-Acetamidopropanal oxidationMitochondria

Immunomodulatory Properties

Involvement in Allergic Conjunctivitis Pathways

N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide demonstrates significant involvement in allergic conjunctivitis pathways through genetically determined metabolic associations. A comprehensive Mendelian randomization study examining 20,958 allergic conjunctivitis cases and 356,319 controls identified this compound as a statistically significant risk factor for allergic conjunctivitis development [1] [2]. The metabolite exhibited an odds ratio of 1.257 with a 95% confidence interval of 1.014-1.559 and a p-value of 3.72 × 10^-2, indicating a modest but statistically significant positive association with allergic conjunctivitis risk [1] [3].

The compound's involvement in allergic conjunctivitis pathways reflects its potential role in ocular immune responses to environmental allergens. The metabolite's association with allergic conjunctivitis was determined through rigorous statistical analysis using the inverse variance weighted method, followed by sensitivity assessments for heterogeneity and horizontal pleiotropy [1]. This finding suggests that N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide may participate in immunomodulatory processes that influence the susceptibility to allergic conjunctivitis, although the specific mechanistic pathways remain to be fully elucidated [1] [4].

Risk Association in Immunological Disorders

The compound's role extends beyond allergic conjunctivitis to broader immunological disorders. Research indicates that N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide levels are significantly altered in patients with non-Hodgkin lymphoma, a malignancy of the immune system [5] [6] [7]. Specifically, urinary levels of this metabolite are increased in patients with non-Hodgkin lymphoma, suggesting its potential utility as a biomarker for this immunological malignancy [5] [8]. This association points to the compound's involvement in immune system dysfunction and lymphoid malignancy development [7] [9].

The metabolite's connection to immunological disorders is further supported by its classification as a member of the N-alkylpyrrolidines, a group of compounds that have been associated with various biological processes including immune system modulation [5] [6]. The increased urinary excretion in non-Hodgkin lymphoma patients suggests that the compound may be involved in altered metabolic pathways associated with lymphoid malignancy, potentially serving as both a diagnostic indicator and a reflection of underlying immunological dysfunction [7] [8].

Cellular Signaling Implications

Interactions with Biological Molecules

N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide demonstrates significant interactions with biological molecules through its integration into metabolic networks. The compound exhibits direct connections to urate metabolism, showing a partial correlation coefficient of 0.142 with urate levels (p = 1.37 × 10^-5) and an indirect connection to xanthine with a partial correlation coefficient of 0.140 (p = 1.68 × 10^-5) [10]. These connections place the metabolite within the purine metabolism network, suggesting its involvement in cellular energy metabolism and signaling pathways [10].

The metabolite's relationship with the purine metabolism network is particularly significant given the central role of purines in cellular energy homeostasis and signaling. The compound's association with urate and xanthine suggests potential involvement in cellular processes related to energy metabolism, oxidative stress responses, and cellular signaling cascades [10]. Furthermore, the compound's connection to the polyamine metabolism pathway, as a catabolic product of spermidine formed from N1-acetylspermidine, indicates its role in cellular growth, differentiation, and proliferation processes [5] [6].

Impact on Cellular Regulation

The compound's impact on cellular regulation is evidenced through its role as a spermidine metabolite and its connections to various cellular processes. As a catabolic product of spermidine, N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide is formed through the degradation of N1-acetylspermidine, positioning it within the polyamine metabolism pathway [5] [6]. Polyamines are essential for cellular functions including DNA replication, transcription, translation, and cell division, suggesting that this metabolite may influence cellular regulation through its role in polyamine catabolism [11].

The compound's structural features, including its pyrrolidine ring and acetamide functional group, may contribute to its regulatory functions through potential interactions with cellular targets. The presence of the 2-oxo group indicates potential for keto-enol tautomerism, which could influence its reactivity and interactions with biological molecules [12]. The propyl chain attached to the nitrogen atom of the pyrrolidine ring suggests hydrophobic characteristics that may affect its cellular distribution and membrane interactions [12]. These structural properties may enable the compound to modulate cellular processes through direct molecular interactions or through its influence on metabolic flux within polyamine and purine metabolism pathways [10] [5].

Urinary Metabolite Significance

Normal Physiological Presence

N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide is naturally present in human urine as a normal component of polyamine metabolism. The compound is water-soluble and relatively neutral, characteristics that facilitate its excretion through the urinary system [5] [6]. As a catabolic product of spermidine metabolism, the metabolite represents the end product of a physiological process involving the acetylation and subsequent degradation of polyamines [5] [6]. This normal physiological presence reflects the ongoing cellular processes of polyamine turnover and metabolism that occur in healthy individuals.

The compound's classification as a member of the N-alkylpyrrolidines places it within a group of naturally occurring metabolites that contain a pyrrolidine moiety substituted at the N1-position with an alkyl group [5] [6]. The pyrrolidine structure is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms, representing a common structural motif in biological systems [5] [6]. The normal urinary excretion of this metabolite indicates its role in maintaining cellular homeostasis through the regulation of polyamine levels and the removal of metabolic byproducts.

Altered Levels in Pathological States

The compound's urinary levels undergo significant alterations in various pathological states, serving as a potential biomarker for disease conditions. The most notable alteration occurs in patients with non-Hodgkin lymphoma, where urinary levels of N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide are significantly increased [5] [6] [7]. This elevation suggests that the metabolite may serve as a diagnostic biomarker for this hematological malignancy, potentially reflecting altered polyamine metabolism in cancer cells [7] [8].

The compound has also been identified as a uremic solute in patients with chronic kidney disease, indicating its potential accumulation in conditions of impaired renal function . Additionally, the metabolite's association with allergic conjunctivitis through Mendelian randomization studies suggests that its levels may be altered in inflammatory conditions affecting the ocular surface [1] [3]. The identification of altered levels in multiple pathological states underscores the compound's potential utility as a biomarker for diverse disease conditions, ranging from hematological malignancies to inflammatory disorders and kidney dysfunction [1] [5] [7].

PropertyValue
Molecular FormulaC9H16N2O2
Molecular Weight184.24 g/mol
CAS Number106692-36-8
SolubilityWater-soluble
Chemical ClassificationN-alkylpyrrolidine
ConditionUrinary Level ChangeStudy TypeSignificance
Non-Hodgkin LymphomaIncreasedClinical observationDiagnostic biomarker
Allergic ConjunctivitisAssociated with increased riskMendelian randomizationCausal association
Chronic Kidney DiseaseIdentified as uremic soluteMetabolomics analysisPotential biomarker
MetaboliteOdds Ratio (OR)Confidence Interval (95% CI)P-valueStudy TypeSample SizeRisk Association
N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide1.2571.014-1.5590.0372Mendelian Randomization20,958 AC cases; 356,319 controlsPositive risk factor for allergic conjunctivitis
Connected MetabolitePartial Correlation CoefficientP-valueNetwork PositionMetabolic Pathway
Urate0.1420.000014Direct connectionPurine metabolism
Xanthine0.1400.000017Indirect connectionPurine metabolism

XLogP3

-0.5

Other CAS

106692-36-8

Wikipedia

N-(3-Acetamidopropyl)pyrrolidin-2-one

Dates

Last modified: 04-14-2024

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